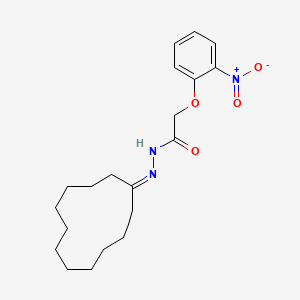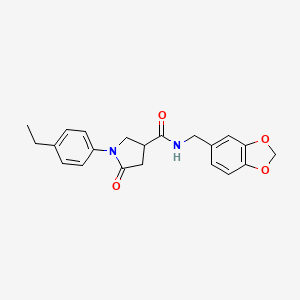![molecular formula C21H22ClN3O4 B11553007 N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide](/img/structure/B11553007.png)
N-(3-chlorophenyl)-3-{(2Z)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and a prop-2-en-1-yloxy group, among others. Its intricate molecular arrangement makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorophenylhydrazine with ethyl 2-bromoacetate under basic conditions to form an intermediate hydrazide. This intermediate is then reacted with 3-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE
- **N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-ETHOXY-4-(BUT-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE
Uniqueness
N-(3-CHLOROPHENYL)-2-{N’-[(Z)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22ClN3O4 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(Z)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-3-10-29-18-9-8-15(11-19(18)28-4-2)14-23-25-21(27)13-20(26)24-17-7-5-6-16(22)12-17/h3,5-9,11-12,14H,1,4,10,13H2,2H3,(H,24,26)(H,25,27)/b23-14- |
InChI Key |
AVLWZZBUJUXZDZ-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-N-(2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11552929.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11552935.png)
![N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11552940.png)
![4-Chloro-N-({N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552944.png)
![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B11552950.png)

![4-[(4-methylphenoxy)methyl]-N'-[(Z)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11552957.png)
![3-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11552961.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11552967.png)
![6-[(E)-(2-{[(2,6-dibromo-4-chlorophenyl)amino]acetyl}hydrazinylidene)methyl]-2,3-dimethoxybenzoic acid (non-preferred name)](/img/structure/B11552969.png)
![2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11552970.png)

![2-fluoro-N-[2-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11552974.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11552979.png)
